6,7,4'-Trihydroxyisoflavone 6,7,4'-Trihydroxyisoflavone 4',6,7-trihydroxyisoflavone is a hydroxyisoflavone that is daidzein bearing an additional hydroxy substituent at position 6. It has a role as a metabolite, a PPARalpha agonist, a PPARgamma agonist, an anti-inflammatory agent, an antimutagen and an EC 1.14.18.1 (tyrosinase) inhibitor. It is functionally related to a daidzein.
6,7,4'-Trihydroxyisoflavone is a natural product found in Capsicum annuum with data available.
Brand Name: Vulcanchem
CAS No.: 17817-31-1
VCID: VC21345744
InChI: InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-7,16-18H
SMILES:
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

6,7,4'-Trihydroxyisoflavone

CAS No.: 17817-31-1

Cat. No.: VC21345744

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

6,7,4'-Trihydroxyisoflavone - 17817-31-1

CAS No. 17817-31-1
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-7,16-18H
Standard InChI Key GYLUFQJZYAJQDI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O
Melting Point 322 °C

Chemical Properties and Structural Characteristics

Basic Chemical Information

6,7,4'-Trihydroxyisoflavone (CAS: 17817-31-1) belongs to the isoflavone class of compounds. Its molecular formula is C15H10O5 with a molecular weight of 270.24 . Structurally, it can be described as a hydroxyisoflavone that is derived from daidzein, bearing an additional hydroxy substituent at position 6 . The compound is also known by several synonyms including demethyltexasin, desmethylglycitein, and 6,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one .

Physical and Chemical Properties

The comprehensive physical and chemical properties of 6,7,4'-Trihydroxyisoflavone are essential for understanding its behavior in various biological and chemical systems. Table 1 summarizes these key properties:

PropertyValue
Melting point>280°C
Boiling point587.1±50.0 °C (Predicted)
Density1.548±0.06 g/cm³ (Predicted)
Physical statePowder to crystal
ColorLight yellow to Brown to Dark green
SolubilitySoluble in Dimethylformamide
Storage temperature2-8°C
pKa6.85±0.20 (Predicted)
CAS Registry Number17817-31-1

These physicochemical characteristics significantly influence the compound's stability, bioavailability, and interactions with biological targets, which ultimately determine its pharmacological efficacy .

Natural Occurrence and Production

Synthetic Production

The chemical synthesis of 6,7,4'-Trihydroxyisoflavone has been documented in scientific literature. Early research by Ikehata et al. detailed the chemical synthesis methods for this compound and several of its derivatives . According to chemical databases, 6,7,4'-Trihydroxyisoflavone can be prepared using daidzein as a raw material , allowing for controlled production for research and potentially commercial applications.

Metabolic Pathway and Relationship to Daidzein

6,7,4'-Trihydroxyisoflavone is a major metabolite of daidzein, one of the primary isoflavones found in soy foods and plants . Following ingestion, daidzein undergoes biotransformation in the human body, being readily converted to hydroxylated metabolites including 6,7,4'-Trihydroxyisoflavone .

The metabolic transformation involves the addition of a hydroxyl group to the daidzein structure, resulting in enhanced biological activities compared to the parent compound in certain contexts. Research has demonstrated that 6,7,4'-Trihydroxyisoflavone shows better inhibitory effects than daidzein on solar UV-induced MMP-1 expression , indicating the metabolite possesses enhanced biological activities in specific applications.

This metabolic relationship is particularly important when considering the bioavailability and effectiveness of soy isoflavones in human nutrition and supplementation. The conversion of dietary daidzein to 6,7,4'-Trihydroxyisoflavone may represent an important mechanism by which soy foods exert certain health benefits.

Research Applications and Significance

Current Research Applications

6,7,4'-Trihydroxyisoflavone has demonstrated significant pharmacological activities that extend beyond its initial characterization as an antioxidant. Current research has focused on several key applications:

  • As an isoflavone modulator of adenosine-monophosphate-activated protein kinase, with implications for metabolic regulation

  • In cognitive research, particularly for its effects on learning and memory enhancement and potential applications in neurodegenerative conditions

  • In dermatological applications, especially for its ability to inhibit PKCα and suppress MMP-1 expression, making it a candidate for development in anti-aging and photoprotective skincare products

  • In nutritional research related to the health benefits of fermented soy products, where it was originally discovered

Comparative Efficacy Studies

Research has demonstrated that 6,7,4'-Trihydroxyisoflavone often exhibits superior effects compared to related compounds. In dermatological applications, for instance, the compound showed better inhibitory effects than both its precursor daidzein and retinoic acid on solar UV-induced MMP-1 expression . This comparative advantage suggests that 6,7,4'-Trihydroxyisoflavone may offer unique benefits in certain therapeutic contexts.

CompoundRelative Inhibitory Effect on MMP-1 Expression
6,7,4'-TrihydroxyisoflavoneHighest inhibitory effect
Retinoic acidModerate inhibitory effect
DaidzeinLower inhibitory effect

This comparative efficacy highlights the potential value of 6,7,4'-Trihydroxyisoflavone as a lead compound for further development in pharmacological and cosmeceutical applications.

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